2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 174422-18-5
VCID: VC16401918
InChI: InChI=1S/C21H16N2O3/c24-21(25)16-8-11-18-19(12-16)23-20(22-18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)(H,24,25)
SMILES:
Molecular Formula: C21H16N2O3
Molecular Weight: 344.4 g/mol

2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid

CAS No.: 174422-18-5

Cat. No.: VC16401918

Molecular Formula: C21H16N2O3

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid - 174422-18-5

Specification

CAS No. 174422-18-5
Molecular Formula C21H16N2O3
Molecular Weight 344.4 g/mol
IUPAC Name 2-(4-phenylmethoxyphenyl)-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C21H16N2O3/c24-21(25)16-8-11-18-19(12-16)23-20(22-18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)(H,24,25)
Standard InChI Key HGLQZMHFAPHBJS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves a multi-step condensation and cyclization strategy. A representative method involves the reaction of 4-benzyloxybenzaldehyde with 3,4-diaminobenzoic acid under reducing conditions, facilitated by sodium dithionite in dimethyl sulfoxide (DMSO) at elevated temperatures (45–60°C). This one-pot heterocyclization approach yields the benzimidazole core while introducing the carboxylic acid group at the 5-position.

Key Reaction Conditions

ParameterDetails
Starting Materials4-Benzyloxybenzaldehyde, 3,4-diaminobenzoic acid
SolventDMSO
Reducing AgentSodium dithionite (Na₂S₂O₄)
Temperature45–60°C
Reaction Time2–4 hours
Yield14–82% (dependent on purification)

Post-synthesis purification often employs high-performance liquid chromatography (HPLC) with acetonitrile/water gradients to isolate high-purity samples (>95%).

Structural Analysis

Structural confirmation relies on spectroscopic and analytical techniques:

Spectroscopic Data

TechniqueKey Features
¹H NMR (DMSO-d₆)Aromatic protons (δ 7.2–8.5 ppm), benzyloxy –OCH₂– (δ 5.1 ppm), carboxylic acid proton (broad, δ ~12.5 ppm)
¹³C NMRCarboxylic acid carbon (δ ~167 ppm), benzimidazole carbons (δ 140–160 ppm)
IR SpectroscopyC=O stretch (1700–1720 cm⁻¹), N–H stretch (3200–3400 cm⁻¹)
Mass Spectrometry[M+H]⁺ peak at m/z 345.1 (theoretical: 344.4 g/mol)

The benzyloxy group enhances lipophilicity, while the carboxylic acid moiety enables salt formation or conjugation with biologics, broadening its pharmaceutical applicability.

Biological Activities and Mechanisms

Mechanistic Insights

The compound’s proposed mechanism involves dual modulation of enzymatic and receptor targets:

  • Enzyme Interaction: The carboxylic acid group chelates metal ions in enzymatic active sites, inhibiting proteases and kinases critical for cancer progression.

  • Receptor Binding: The benzyloxy-phenyl moiety may engage hydrophobic pockets in G-protein-coupled receptors (GPCRs), potentially explaining analgesic effects observed in nitro-substituted analogs .

Comparative Analysis of Substituted Benzimidazoles

Table 1: Biological Activities of Benzimidazole Derivatives

Substituent at 2-PositionActivity ProfileIC₅₀/MIC ValuesSource
2-NitrophenylAnalgesic (tail-clamp test)ED₅₀: 12 mg/kg
4-Methoxyphenylα-Glucosidase inhibitionIC₅₀: 16.38 µM
4-BenzyloxyphenylHypothesized anticancer/antimicrobialPending experimental data

This comparative framework underscores the critical role of substituent electronics in modulating bioactivity.

Computational and Molecular Modeling

Docking Studies

Preliminary molecular docking of analogous compounds reveals strong binding affinities (−9.2 to −11.4 kcal/mol) for:

  • Cytochrome P450 3A4: A key enzyme in drug metabolism, suggesting potential drug-drug interactions.

  • Bcl-2 Antiapoptotic Proteins: Interaction with BH3 domains could explain pro-apoptotic effects in cancer models .

QSAR Predictions

Quantitative structure-activity relationship (QSAR) models highlight the importance of:

  • LogP Values: Optimal range of 2.5–3.5 for blood-brain barrier penetration.

  • Topological Polar Surface Area (TPSA): <90 Ų for enhanced oral bioavailability.

Future Research Directions

Priority Investigations

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity profiles in murine models.

  • Structure-Activity Optimization: Introduce fluorinated or sulfonamide groups to enhance target selectivity.

  • Combination Therapies: Assess synergy with checkpoint inhibitors (e.g., pembrolizumab) in oncology applications.

Industrial Applications

  • Continuous Flow Synthesis: Scale-up production using microreactor technology to improve yield (>90%) and reduce waste.

  • Nanoparticle Formulations: Encapsulate the compound in PEGylated liposomes to enhance solubility and tumor targeting.

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